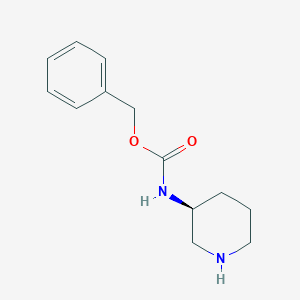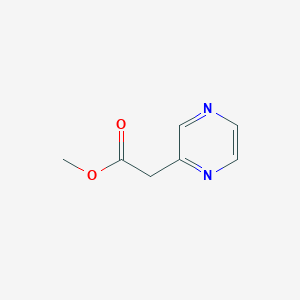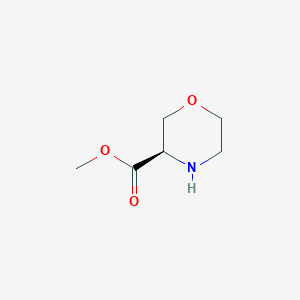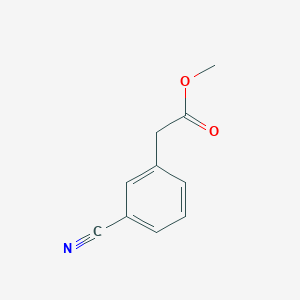![molecular formula C10H12N2O B1300959 1-イソプロピル-1H-ベンゾ[d]イミダゾール-2(3H)-オン CAS No. 35681-40-4](/img/structure/B1300959.png)
1-イソプロピル-1H-ベンゾ[d]イミダゾール-2(3H)-オン
概要
説明
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one, often referred to as IPBI, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in a ring-like structure. IPBI is used in a variety of areas, including organic synthesis, drug development, and biochemistry.
科学的研究の応用
(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノンの合成
この化合物は、(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノンの合成において重要な役割を果たします . 芳香族アルデヒドとo-フェニレンジアミンを用いた、(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノンの合成、およびC–N結合形成のための一般的で安価かつ汎用性の高い方法が考案されました .
C–N結合の形成
この化合物は、芳香族アルデヒドとo-フェニレンジアミンを用いたC–N結合形成に使用されます . このプロセスは、(1H-ベンゾ[d]イミダゾール-2-イル)(フェニル)メタノンの合成のための一般的で安価かつ汎用性の高い方法の一部です .
キノキサリンの合成
硫黄が存在しない場合、キノキサリンは1,4-ジオキサン中で得られます . この化合物は、このプロセスにおいて重要な役割を果たします .
置換イミダゾールの位置選択的合成
この化合物は、置換イミダゾールの位置選択的合成に使用されます . これらのヘテロ環は、さまざまな日常的な用途で使用される機能性分子における重要な構成要素です .
イミダゾール形成中の結合構築
イミダゾール形成中の構築される結合に重点が置かれました . この化合物は、このプロセスにおいて重要な役割を果たします .
官能基の適合性
プロセスおよび環の周りの置換パターンの官能基の適合性に基づくこれらの方法の有用性が説明されています . この化合物は、これらの方法における重要な構成要素です .
作用機序
The synthesis of imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
In terms of potential applications, imidazoles and their derivatives have been explored for their potential in various fields. For example, some imidazoles have been used in the synthesis of Metal-Organic Frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands . These MOFs have shown promise in areas such as gas storage, separation, and catalysis .
生化学分析
Biochemical Properties
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction between 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes such as signal transduction and metabolism. Additionally, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can form complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. This compound can also affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. In normal cells, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one may have a protective effect by enhancing antioxidant defenses and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can inhibit proteases by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light or extreme pH levels. Long-term exposure to 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, such as sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one in animal models vary with different dosages. At low doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and enhancing immune function. At high doses, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted via the kidneys. The metabolic flux of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can influence the levels of other metabolites in the body, potentially affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can bind to intracellular proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can affect its activity and function. This compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one can be found in the nucleus, where it can interact with DNA and transcription factors, modulating gene expression. Targeting signals and post-translational modifications may direct 1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one to specific subcellular compartments, enhancing its biochemical activity .
特性
IUPAC Name |
3-propan-2-yl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)13/h3-7H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWYGATUQXCBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364713 | |
| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35681-40-4 | |
| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)


![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)

![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)
